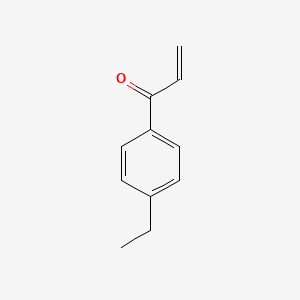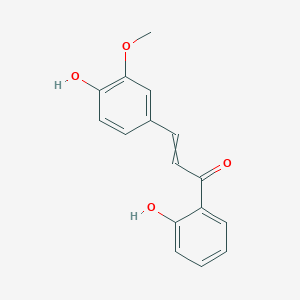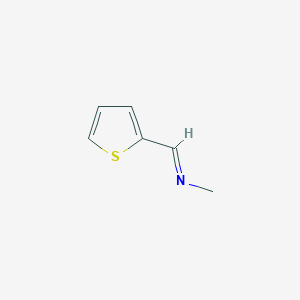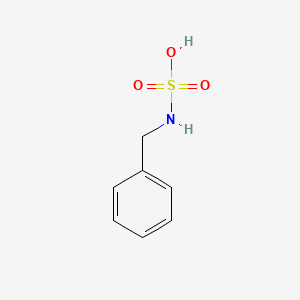
7-nitro-3,4-dihydro-2h-1-benzopyran-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-nitro-3,4-dihydro-2h-1-benzopyran-6-amine is a chemical compound belonging to the class of chromenes, which are known for their diverse biological activities. This compound is characterized by the presence of a nitro group at the 7th position and an amine group at the 6th position on the chromene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-nitro-3,4-dihydro-2h-1-benzopyran-6-amine typically involves the nitration of 3,4-dihydro-2H-chromen-6-ylamine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors to maintain consistent reaction conditions and the implementation of purification techniques such as recrystallization and chromatography to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
7-nitro-3,4-dihydro-2h-1-benzopyran-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitrochromene derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitrochromene derivatives.
Reduction: Aminochromene derivatives.
Substitution: Various substituted chromene derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
7-nitro-3,4-dihydro-2h-1-benzopyran-6-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential anticancer properties and as a lead compound for drug development.
Industry: Utilized in the synthesis of dyes and pigments due to its chromene structure.
Wirkmechanismus
The mechanism of action of 7-nitro-3,4-dihydro-2h-1-benzopyran-6-amine involves its interaction with various molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The amine group can form hydrogen bonds with biological targets, enhancing the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Hydroxy-3,4-dihydro-2H-chromen-6-ylamine: Similar structure but with a hydroxy group instead of a nitro group.
7-Methoxy-3,4-dihydro-2H-chromen-6-ylamine: Contains a methoxy group at the 7th position.
7-Amino-3,4-dihydro-2H-chromen-6-ylamine: Has an amino group at the 7th position instead of a nitro group.
Uniqueness
7-nitro-3,4-dihydro-2h-1-benzopyran-6-amine is unique due to the presence of both a nitro group and an amine group on the chromene ring, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Eigenschaften
Molekularformel |
C9H10N2O3 |
|---|---|
Molekulargewicht |
194.19 g/mol |
IUPAC-Name |
7-nitro-3,4-dihydro-2H-chromen-6-amine |
InChI |
InChI=1S/C9H10N2O3/c10-7-4-6-2-1-3-14-9(6)5-8(7)11(12)13/h4-5H,1-3,10H2 |
InChI-Schlüssel |
LSNRFACGTIWREC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=CC(=C(C=C2OC1)[N+](=O)[O-])N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6,7,8,9-Tetrahydro-5H-pyrido[2,3-b]azepin-5-one](/img/structure/B8714400.png)


![2-(5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)acetic acid](/img/structure/B8714415.png)

![1'-(tert-Butyl)-4',6'-dihydrospiro[piperidine-4,5'-pyrazolo[3,4-c]pyridin]-7'(1'H)-one hydrochloride](/img/structure/B8714431.png)





